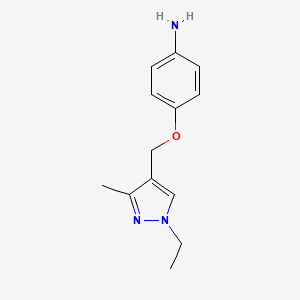

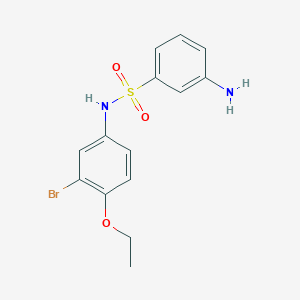

![molecular formula C12H11N7O3 B2835824 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034373-55-0](/img/structure/B2835824.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of dihydropyrido[2,3-d]pyrimidine . Dihydropyrido[2,3-d]pyrimidines have received great interest over the past years because of their diverse range of pharmacological activities, including antitumor, antibacterial, antihypertension, antimicrobial, analgesic, and as an adenosine kinase inhibitor .

Synthesis Analysis

The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives involves a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds under reflux conditions .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy reveals the presence of NH2 stretch, aromatic C–H stretch, C≡N stretch, C=O stretch, aromatic C=C stretch, symmetric C–H bend, CH3, and aromatic C–H out of plane bending . NMR spectroscopy provides further insights into the structure .Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis. The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile generates a series of pyrido[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its spectroscopic data. For instance, the FT-IR and NMR data provide information about the functional groups present in the molecule .Scientific Research Applications

Synthesis and Biological Evaluation

Novel synthetic approaches for pyrazolopyrimidine derivatives have been developed, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These compounds are synthesized via condensation reactions and have shown promising results in cytotoxicity assays against cancer cell lines, such as HCT-116 and MCF-7, and in inhibiting 5-lipoxygenase activities, suggesting their potential therapeutic applications in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).

Anticancer and Antimicrobial Activities

Research into enaminones and their derivatives has expanded the understanding of pyridine and pyrimidine scaffolds in drug discovery. These compounds have been identified for their antitumor and antimicrobial activities, highlighting the versatility of pyrimidine derivatives in addressing a broad spectrum of biological targets. The synthesis of these derivatives involves reactions with active methylene compounds and hydrazine hydrate, leading to compounds with significant cytotoxic effects against various cancer cell lines and antimicrobial properties against bacteria (Riyadh, 2011).

Anti-Inflammatory and Analgesic Properties

Compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These novel benzodifuranyl and thiazolopyrimidine derivatives have demonstrated high inhibitory activity on COX-2 selectivity, comparable analgesic protection, and anti-inflammatory effects, positioning them as potential leads for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Enzymatic Activity Enhancement

Studies on pyrazolopyrimidinyl keto-esters have not only focused on their synthesis but also on their ability to enhance enzymatic activities, such as increasing the reactivity of cellobiase. This highlights the potential application of these compounds in biocatalysis and the development of enzyme modulators (Abd & Awas, 2008).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture, and the activity is attributed to inhibition of dihydrofolate reductase (DHFR) .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O3/c20-10(8-6-15-18-17-8)14-4-5-19-11(21)7-2-1-3-13-9(7)16-12(19)22/h1-3,6H,4-5H2,(H,14,20)(H,13,16,22)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBLXVDWIBWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=NNN=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2835742.png)

![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

![5-bromo-2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2835756.png)

![2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2835757.png)

![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)